Attenuated Antimycobacterial Potency Relative to Unsubstituted Isoniazid: A Key Differentiator for Resistant-Strain Research
2-Chloro-isonicotinic acid hydrazide (Compound 13a) exhibits a MIC50 of 392.0 μM against Mycobacterium tuberculosis strain H37Rv . This represents a 268-fold reduction in potency compared to unsubstituted isoniazid (INH), which has a clinical susceptibility breakpoint of 0.2 mg/L, equivalent to approximately 1.46 μM based on the molecular weight of 137.14 g/mol [1]. This substantial potency drop confirms that the 2-chloro substituent is detrimental to InhA binding, making this compound valuable as a negative control in structure-activity relationship (SAR) studies or as a tool for investigating INH resistance mechanisms where target modification reduces drug susceptibility .
| Evidence Dimension | In vitro antibacterial activity (MIC50) |
|---|---|
| Target Compound Data | 392.0 μM |
| Comparator Or Baseline | Isoniazid (INH) clinical breakpoint: 0.2 mg/L (approximately 1.46 μM) |
| Quantified Difference | ~268-fold reduced potency |
| Conditions | Mycobacterium tuberculosis strain H37Rv; serial dilution assay |
Why This Matters
This quantitative potency difference defines the compound's niche as a low-activity analog suitable for resistance mechanism studies and SAR benchmarking, rather than as a direct INH replacement in therapeutic research.
- [1] Lempens P, et al. Isoniazid resistance levels of Mycobacterium tuberculosis. Nature Scientific Reports, 2018. DOI: 10.1038/s41598-018-21378-x. View Source
